3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione
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Overview
Description
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is a chemical compound characterized by a piperazine ring substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated piperazine rings.
Scientific Research Applications
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmaceutical applications.
3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: A derivative with potential anticancer activity.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
142226-55-9 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-3-1-2-7(4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15) |
InChI Key |
SSXRIGCRTSWRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=CC2=CC(=CC=C2)Cl)C(=O)N1 |
Origin of Product |
United States |
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